2-(4-Benzylmorpholin-2-yl)ethanol CAS number and molecular weight
2-(4-Benzylmorpholin-2-yl)ethanol CAS number and molecular weight
A Versatile Scaffold for CNS-Active Morpholine Derivatives
Executive Summary
2-(4-Benzylmorpholin-2-yl)ethanol (CAS 112887-43-1 ) is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the central nervous system (CNS). As a 2-substituted morpholine derivative, it serves as a structural homolog to the hydroxymethyl intermediates used in the production of norepinephrine reuptake inhibitors (NRIs) such as Reboxetine and Viloxazine. This guide details its physicochemical properties, industrial synthesis via the crotonate cyclization method, and its application as a scaffold for dual serotonin-norepinephrine reuptake inhibitors (SNRIs).
Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]
This compound is characterized by a morpholine ring N-protected with a benzyl group and functionalized at the C2 position with a hydroxyethyl chain. This specific substitution pattern is vital for introducing chirality and metabolic stability into drug candidates.
| Property | Data |
| Chemical Name | 2-(4-Benzylmorpholin-2-yl)ethanol |
| CAS Number | 112887-43-1 |
| Synonyms | 4-Benzyl-2-(2-hydroxyethyl)morpholine; 2-(4-Benzyl-2-morpholinyl)ethanol |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| Appearance | Viscous colorless to pale yellow oil |
| Boiling Point | 337.5 ± 22.0 °C (Predicted at 760 mmHg) |
| Density | 1.1 ± 0.1 g/cm³ |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa | ~7.5 (Basic morpholine nitrogen) |
Part 2: Synthetic Pathways & Mechanism
The industrial preparation of 2-(4-Benzylmorpholin-2-yl)ethanol typically follows a convergent route starting from N-benzylethanolamine . The most robust method involves a tandem N-alkylation/Michael addition sequence using ethyl 4-bromocrotonate, followed by hydride reduction.
2.1 Retrosynthetic Analysis
The target molecule is disconnected at the C2-sidechain, revealing Ethyl 2-(4-benzylmorpholin-2-yl)acetate (CAS 73933-19-4) as the immediate precursor. This ester is formed by constructing the morpholine ring from an acyclic amine and a four-carbon dielectrophile.
2.2 Reaction Mechanism
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N-Alkylation: Nucleophilic attack of N-benzylethanolamine on the γ-carbon of ethyl 4-bromocrotonate displaces the bromide.
-
Intramolecular Michael Addition: The pendant hydroxyl group attacks the β-carbon of the conjugated ester under basic conditions, closing the morpholine ring.
-
Reduction: The resulting ester side chain is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with an additive.
2.3 Synthesis Workflow Diagram
Figure 1: Convergent synthesis of 2-(4-Benzylmorpholin-2-yl)ethanol via crotonate cyclization.
Part 3: Experimental Protocols
Safety Note: Benzyl halides are lachrymators. LiAlH₄ is pyrophoric. Perform all reactions under an inert atmosphere (Nitrogen/Argon) in a fume hood.
Protocol A: Synthesis of Ethyl 2-(4-benzylmorpholin-2-yl)acetate
-
Reagents: N-Benzylethanolamine (15.1 g, 100 mmol), Ethyl 4-bromocrotonate (20.3 g, 105 mmol), Potassium Carbonate (27.6 g, 200 mmol), Toluene (150 mL).
-
Procedure:
-
Suspend
in Toluene and add N-Benzylethanolamine. -
Cool to 0°C. Dropwise add Ethyl 4-bromocrotonate over 30 minutes.
-
Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool, filter off inorganic salts, and concentrate the filtrate under vacuum.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the ester as a pale oil.
-
Protocol B: Reduction to Target Alcohol
-
Reagents: Ethyl 2-(4-benzylmorpholin-2-yl)acetate (10 g, ~38 mmol), LiAlH₄ (1.5 g, 40 mmol), Anhydrous THF (100 mL).
-
Procedure:
-
Suspend LiAlH₄ in dry THF at 0°C under Argon.
-
Add the ester (dissolved in 20 mL THF) dropwise to the suspension. Maintain temperature <10°C.
-
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add 1.5 mL water, 1.5 mL 15% NaOH, then 4.5 mL water.
-
Stir until a white granular precipitate forms. Filter through Celite.
-
Isolation: Dry filtrate over
, filter, and concentrate to obtain 2-(4-Benzylmorpholin-2-yl)ethanol .
-
Part 4: Pharmaceutical Utility & Quality Control
4.1 Applications in Drug Development
This compound is a "privileged scaffold" for CNS drug discovery. The 2-substituted morpholine motif is essential for:
-
SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors): Analogues of Reboxetine where the side chain length modulates receptor selectivity.
-
NK1 Antagonists: Used in the synthesis of anti-emetic agents.
-
Chiral Resolution: The racemic alcohol can be resolved using lipases or chiral acids (e.g., Tartaric acid) to yield enantiopure (2S) or (2R) isomers, which often exhibit vastly different pharmacological profiles.
4.2 Quality Control Parameters
To ensure suitability for API synthesis, the following specifications are standard:
| Test | Method | Specification |
| Purity | HPLC (C18, ACN/Water gradient) | ≥ 97.0% |
| Identity | ¹H-NMR (CDCl₃) | Conforms to structure |
| Residual Solvents | GC-HS | Toluene < 890 ppm |
| Water Content | Karl Fischer | ≤ 0.5% |
Key NMR Signals (CDCl₃, 400 MHz):
- 7.2–7.4 (m, 5H, Aromatic)
-
3.4–3.8 (m, 6H, Morpholine ring +
+ Benzyl ) -
1.5–1.7 (m, 2H, Side chain
)
References
- Google Patents. (2007). Benzyl morpholine derivatives (US7294623B2).
-
PubChem. (n.d.).[1][2] Compound Summary: Morpholine Derivatives. Retrieved February 20, 2026, from [Link]
-
Molaid. (n.d.). Ethyl 2-(4-benzylmorpholin-2-yl)acetate CAS 73933-19-4. Retrieved February 20, 2026, from [Link]
